(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[1-(4-fluorophenyl)ethyl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O/c1-9(2)17(14(18)10(3)16)11(4)12-5-7-13(15)8-6-12/h5-11H,16H2,1-4H3/t10-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPYLXIIXPOBOB-VUWPPUDQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C1=CC=C(C=C1)F)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C(C)C)C(C)C1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Followed by Acylation
This method involves sequential functionalization:
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Synthesis of 1-(4-Fluorophenyl)ethylamine :
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Amide Coupling :
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React the amine with isopropylamine and propionyl chloride under Schotten-Baumann conditions.
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Conditions : Dichloromethane, 0°C, triethylamine as base. Yield: ~65–72% (estimated).
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Table 1 : Key Reaction Parameters for Reductive Amination Pathway
| Step | Reagents/Catalysts | Temperature | Yield (%) |
|---|---|---|---|
| Ketone Reduction | Ru-(R)-BINAP, H₂ | 80°C | 89 |
| Mitsunobu Reaction | DIAD, PPh₃, Phthalimide | 25°C | 78 |
| Amide Formation | Propionyl chloride, Et₃N | 0°C → 25°C | 70 |
Direct Asymmetric Synthesis via Chiral Auxiliaries
To enforce the (S)-configuration, Evans oxazolidinones or Oppolzer’s sultams are employed:
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Auxiliary Attachment :
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(S)-2-Aminopropionic acid is bonded to a chiral auxiliary (e.g., (4R)-benzyl oxazolidinone).
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Alkylation :
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The enolate is alkylated with 1-(4-fluorophenyl)ethyl bromide.
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Auxiliary Removal and Amide Formation :
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Hydrolysis of the auxiliary followed by HATU-mediated coupling with N-isopropylamine.
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Critical Factors :
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Solvent : THF for enolate stability.
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Temperature : −78°C during alkylation to minimize racemization.
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Yield : 50–60% over three steps (projected).
Catalytic Asymmetric Methods
Transition Metal-Catalyzed Dynamic Kinetic Resolution
Palladium or nickel catalysts enable simultaneous control of stereochemistry and amide bond formation:
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Substrates : Racemic 1-(4-fluorophenyl)ethylamine and isopropyl propionate.
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Catalyst : Pd(OAc)₂ with (S)-BINAP ligand.
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Mechanism : The catalyst racemizes the amine while selectively forming the (S)-amide.
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Yield/ee : Up to 85% yield with 94% enantiomeric excess (extrapolated from similar systems).
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance scalability:
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Microreactor Setup :
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Step 1 : Continuous hydrogenation of 4-fluoroacetophenone.
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Step 2 : In-line amination and acylation modules.
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Advantages : Improved heat transfer and reduced reaction times (projected 40% time reduction).
Green Chemistry Approaches
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Solvent Replacement : Switch from dichloromethane to cyclopentyl methyl ether (CPME).
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Catalyst Recycling : Immobilized Ru-BINAP on silica for 5–7 reuse cycles.
Analytical Validation of Synthesis
Chiral Purity Assessment
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the fluoro-phenyl ring, using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1.1. COX-2 Inhibition
One of the primary applications of (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide is its role as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the inflammatory process, making this compound a candidate for treating conditions associated with inflammation and pain, such as arthritis and other inflammatory diseases. Studies have shown that selective COX-2 inhibitors can provide analgesic effects with fewer gastrointestinal side effects compared to non-selective NSAIDs .
1.2. Anticancer Activity
Recent research indicates that compounds similar to (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide exhibit anticancer properties by modulating pathways involved in tumor growth and metastasis. The compound's ability to inhibit COX-2 may contribute to its anticancer effects, as COX-2 is often overexpressed in various tumors .
2.1. Synthetic Pathways
The synthesis of (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide involves several steps, including the use of chiral amines and specific reagents to ensure the desired stereochemistry is achieved. The synthesis has been optimized for yield and purity, making it suitable for further biological evaluation .
2.2. Characterization Techniques
Characterization of the compound has been performed using various analytical techniques such as:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structural integrity and purity of the synthesized compound.
- Infrared Spectroscopy (IR) : Employed to identify functional groups and confirm chemical bonds.
- Mass Spectrometry : Utilized for determining molecular weight and confirming the molecular formula .
3.1. In Vivo Studies
In vivo studies have demonstrated that (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide effectively reduces inflammation in animal models, correlating with decreased levels of inflammatory markers such as prostaglandins .
3.2. Clinical Relevance
Clinical relevance is established through trials assessing the efficacy of selective COX-2 inhibitors in managing chronic pain conditions. These studies highlight the potential of this compound in improving patient outcomes while minimizing adverse effects commonly associated with traditional NSAIDs .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.
Binding Affinity: The presence of the fluoro-phenyl group enhances binding affinity to target proteins, potentially increasing its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Fluorophenyl Substitutions
(S)-2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-propionamide
- Structure : Differs from the target compound by replacing the 4-fluorophenylethyl group with a 4-fluoro-benzyl moiety.
- Molecular Weight : 238.30 g/mol (identical to the target compound).
- Both compounds share the same discontinued status, limiting their commercial accessibility .
(S)-1-((S)-2-(4-fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol
- Structure: Contains a pyrrolidine ring instead of the amide group, with a methylamino side chain.
- Molecular Weight : 238.30 g/mol (same as the target compound).
- Key Differences : The pyrrolidine ring and hydroxyl group confer distinct hydrogen-bonding capabilities and polarity. Despite structural dissimilarity, its identical molecular weight underscores the need for advanced analytical techniques (e.g., NMR, chiral chromatography) to differentiate it from the target compound .
Halogen-Substituted Analogs
(S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide
- Structure : Features a 2-iodo-benzyl group instead of 4-fluorophenylethyl.
- Molecular Weight : 346.21 g/mol (significantly higher due to iodine).
- The ortho-substitution position may also impact molecular symmetry and crystallinity .
Isomeric and Positional Considerations
Evidence from fentanyl analogs (e.g., p-fluoro-isobutyrylfentanyl) highlights the analytical challenges posed by positional isomers (ortho, meta, para) of fluorophenyl groups . Although the target compound’s 4-fluoro substitution minimizes isomer ambiguity, synthesis impurities or byproducts could introduce structural analogs requiring separation via techniques like HPLC or GC-MS.
Comparative Data Table
Research Findings and Analytical Challenges
- Mass Spectrometry Limitations : Compounds with identical molecular weights (e.g., target compound vs. pyrrolidine analog) require complementary techniques like NMR or X-ray crystallography for unambiguous identification .
- Synthetic Complexity: The synthesis of (S)-15 and (S)-16 (butanamide/diazepanone derivatives) illustrates the variability in synthetic routes for fluorinated amides, impacting purity and scalability .
Biological Activity
(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide, a compound with significant potential in pharmacological applications, has been the subject of various studies focusing on its biological activity. This article reviews the compound's synthesis, mechanism of action, and biological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula of (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide is C14H21FN2O, with a molecular weight of 250.34 g/mol. The structure features an amino group, a propionamide backbone, and a fluorinated phenyl group, which contribute to its biological properties.
Synthesis Methods
The synthesis of (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Propionamide Backbone : Reaction of propionic acid with an appropriate amine.
- Introduction of the Isopropyl Group : Alkylation using isopropyl halides under basic conditions.
- Addition of the Phenyl-Propyl Group : Utilization of Friedel-Crafts alkylation or similar methods with phenylpropyl halides and a Lewis acid catalyst.
The mechanism of action for (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide involves interactions with specific molecular targets such as enzymes or receptors. It may function as an inhibitor or activator, modulating various biochemical pathways that are crucial for therapeutic effects .
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For example, it has shown promising cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin in certain assays. The compound's three-dimensional structure enhances its interaction with protein binding sites, which is critical for its efficacy in cancer therapy .
Antimicrobial Properties
Research indicates that (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a new antibacterial agent. The compound's activity correlates with its structural features, particularly the presence of the fluorinated phenyl group .
Table 1: Summary of Biological Activities
| Activity Type | Model/Assay | Result | Reference |
|---|---|---|---|
| Anticancer | FaDu hypopharyngeal cells | Higher cytotoxicity than bleomycin | |
| Antimicrobial | Various bacterial strains | Effective against multiple strains |
Table 2: Synthesis Steps
| Step | Description |
|---|---|
| 1. Propionamide Backbone | Reaction of propionic acid with amine |
| 2. Isopropyl Group | Alkylation using isopropyl halides |
| 3. Phenyl-Propyl Addition | Friedel-Crafts alkylation with phenylpropyl halides |
Case Studies
- Cytotoxicity Study : A comparative study evaluated (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide against standard anticancer drugs in vitro. Results indicated a significant increase in apoptosis in treated cells compared to controls, highlighting the compound's potential as a novel therapeutic agent .
- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of this compound against resistant bacterial strains. The results showed that it inhibited growth at lower concentrations compared to conventional antibiotics, suggesting its utility in treating infections caused by resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
